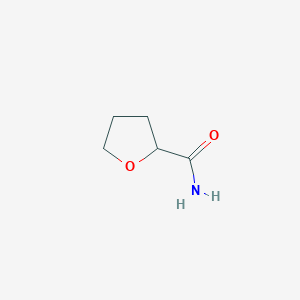

Tetrahydrofuran-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAENUAJYZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393498 | |

| Record name | Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91470-28-9 | |

| Record name | Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrofuran-2-carboxamide

Abstract

Tetrahydrofuran-2-carboxamide, a key heterocyclic scaffold, is a valuable intermediate in the synthesis of a multitude of pharmaceutical agents and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the prevalent two-step approach commencing from tetrahydrofuran-2-carboxylic acid, detailing the critical aspects of carboxylic acid activation and subsequent amidation. Furthermore, alternative synthetic routes will be explored, offering researchers a broader perspective on accessing this important molecular entity. This document is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge to efficiently and effectively synthesize this compound.

Introduction and Significance

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a wide array of natural products, including lignans and acetogenins, which exhibit diverse biological activities such as antitumor and antimicrobial properties.[1][2] Consequently, functionalized tetrahydrofurans are of significant interest in medicinal chemistry and drug discovery. This compound, in particular, serves as a crucial building block for the synthesis of various pharmaceutical compounds.[3][4] Its utility stems from the presence of the amide functionality, which can be further elaborated or can participate in crucial hydrogen bonding interactions within biological targets.

The synthesis of this compound typically originates from its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This precursor is accessible through the reduction of furoic acid.[4] The subsequent conversion to the amide is the focal point of this guide, a transformation that is fundamental in organic synthesis.

Primary Synthetic Pathway: Amidation of Tetrahydrofuran-2-carboxylic Acid

The most direct and widely employed method for the synthesis of this compound is the amidation of Tetrahydrofuran-2-carboxylic acid. This process generally involves two key stages: the activation of the carboxylic acid and the subsequent reaction with an ammonia source.

Causality Behind Experimental Choices: The Necessity of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to the acidic proton of the carboxylic acid protonating the amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ammonia or an amine.

Several classes of reagents are commonly used for this activation, with the choice often depending on factors such as scale, desired purity, and cost.[]

Common Activation Methods and Subsequent Amidation

A variety of coupling agents can be employed for the synthesis of amides from carboxylic acids.[] These include carbodiimides, phosphonium salts, and uronium salts. Another effective method involves the conversion of the carboxylic acid to an acid chloride.

Method A: Using a Coupling Agent (e.g., CDI)

One of the milder and more convenient methods for amide bond formation involves the use of 1,1'-Carbonyldiimidazole (CDI).[][6] CDI reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate, which then readily reacts with ammonia.

Experimental Protocol: Synthesis of this compound via CDI Activation

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in Methanol)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acylimidazole can be monitored by the evolution of carbon dioxide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ammonia in methanol (2.0-3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Method B: Formation of an Acid Chloride Intermediate

A more traditional and highly effective method involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts rapidly with ammonia.

Experimental Protocol: Synthesis of this compound via Acid Chloride Formation

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Ammonium hydroxide solution (concentrated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude Tetrahydrofuran-2-carbonyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add concentrated ammonium hydroxide solution (excess) to the cooled solution of the acid chloride with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation: Comparison of Amidation Methods

| Method | Activating Agent | Solvent | Temperature | Typical Yield | Purity | Advantages | Disadvantages |

| A | CDI | THF | Room Temp. | Good | High | Mild conditions, avoids harsh reagents. | CDI can be moisture sensitive. |

| B | SOCl₂ / (COCl)₂ | DCM / THF | Reflux | Very Good to Excellent | High | High reactivity, generally high yielding. | Generates corrosive HCl and SO₂ byproducts; requires careful handling. |

Alternative Synthetic Strategies

One such alternative involves the Wolff rearrangement of an α-diazoketone, which can produce a ketene intermediate. This ketene can then react with ammonia to form the desired amide.[] This method, while powerful, requires the synthesis of the diazoketone precursor, which can be a multi-step process.

Visualization of the Synthetic Workflow

To better illustrate the primary synthetic pathway, the following diagram outlines the key transformations.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Tetrahydrofuran-2-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrahydrofuran-2-carboxamide, a significant heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights grounded in established scientific principles.

Section 1: Molecular Structure and Stereochemistry

Core Chemical Structure

This compound possesses a five-membered saturated ether ring (oxolane) substituted at the C2 position with a primary carboxamide group (-CONH₂). Its systematic IUPAC name is oxolane-2-carboxamide. The presence of the polar ether linkage and the hydrogen-bonding capable amide group within a compact aliphatic scaffold defines its chemical behavior and utility.

-

Empirical Formula : C₅H₉NO₂

-

Molecular Weight : 115.13 g/mol

Chirality and Enantiomers

The carbon atom at the 2-position of the tetrahydrofuran ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (S)- and (R)-Tetrahydrofuran-2-carboxamide.

The stereochemistry of this moiety is critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological potency and toxicological profiles.[1] Regulatory bodies like the FDA mandate the characterization and testing of individual enantiomers.[1] Consequently, the synthesis and separation of enantiomerically pure forms of this compound are of paramount importance.

The (S)-enantiomer, for instance, has a reported specific rotation of:

-

[α]20/D : −75° (c = 1 in H₂O)

This value is a critical quality control parameter for verifying the enantiomeric purity of a sample. The resolution of racemic tetrahydrofuran-2-carboxylic acid, a key precursor, has been reported, enabling access to these enantiomerically pure forms.[2]

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its structure, which allows for both hydrogen bond donation (from the -NH₂) and acceptance (from the amide C=O and ether oxygen). This results in a relatively high melting point for its molecular weight and solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 82-86 °C (for (S)-enantiomer) | |

| CAS Number | 498573-81-2 (for (S)-enantiomer) | |

| Optical Activity | [α]20/D −75°, c = 1 in H₂O (for (S)-enantiomer) | |

| Solubility | Soluble in water and other polar organic solvents. | Inferred from structure |

Section 3: Synthesis and Purification

Synthetic Pathways

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia.

Causality of Experimental Choice: Direct amidation of a carboxylic acid with ammonia is thermally demanding and often results in low yields due to the formation of a stable ammonium carboxylate salt. Therefore, a two-step activation-amination sequence is employed. Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide in high yield under mild conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Amidation via Acyl Chloride

This protocol is a representative method. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Activation: To a solution of (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude Tetrahydrofuran-2-carbonyl chloride.

-

Amination: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and slowly add a stoichiometric excess of aqueous ammonium hydroxide (e.g., 2.5 eq).

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Purification and Chiral Resolution

For applications requiring high purity, standard techniques such as recrystallization or column chromatography are effective. When dealing with racemic mixtures, chiral resolution is necessary. This can be achieved by:

-

Diastereomeric Salt Formation: Reacting racemic Tetrahydrofuran-2-carboxylic acid with a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the enantiomerically pure acid and subsequent amidation.[3]

-

Chiral Chromatography: Direct separation of the enantiomers of either the final carboxamide or a key intermediate using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[1]

Section 4: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

| Technique | Characteristic Features |

| ¹H NMR | - -NH₂ protons: Broad singlet, chemical shift variable (typically ~6.5-7.5 ppm), exchanges with D₂O. - H2 proton (α to C=O and O): Doublet of doublets (~4.2-4.4 ppm). - H5 protons (α to O): Multiplets (~3.7-3.9 ppm). - H3, H4 protons: Multiplets (~1.8-2.2 ppm). |

| ¹³C NMR | - C=O (carbonyl): ~170-175 ppm. - C2 (CH): ~75-80 ppm. - C5 (CH₂): ~68-72 ppm. - C3, C4 (CH₂): ~25-30 ppm. |

| IR Spectroscopy | - N-H stretch: Two bands (symmetric & asymmetric) around 3200-3400 cm⁻¹. - C=O stretch (Amide I): Strong absorption around 1650-1680 cm⁻¹. - N-H bend (Amide II): Absorption around 1600-1640 cm⁻¹. - C-O-C stretch (Ether): Strong, characteristic absorption around 1050-1100 cm⁻¹.[4] |

| Mass Spectrometry | - [M]⁺: Molecular ion peak at m/z = 115. - Key Fragments: Loss of NH₂ (m/z = 99), loss of CONH₂ (m/z = 71), and other fragments arising from the cleavage of the THF ring. |

Section 5: Chemical Reactivity and Stability

Understanding the reactivity and stability of this compound is crucial for its application and storage. The molecule has two primary reactive sites: the amide group and the tetrahydrofuran ring.

Reactivity of the Amide Group

-

Hydrolysis: The amide can be hydrolyzed back to the parent carboxylic acid under either strong acidic or basic conditions with heating.

-

Dehydration: The primary amide can be dehydrated to the corresponding nitrile, (S)-tetrahydrofuran-2-carbonitrile, using dehydrating agents like thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride.

Reactivity of the Tetrahydrofuran Ring

-

Peroxide Formation: Like its parent solvent, THF, the tetrahydrofuran ring is susceptible to oxidation by atmospheric oxygen, particularly in the presence of light, to form explosive peroxides.[5][6] This is the most significant stability concern. The C2 and C5 positions, being alpha to the ether oxygen, are most prone to radical hydrogen abstraction.

-

Ring-Opening: The ether linkage can be cleaved under strongly acidic conditions or by certain Lewis acids, leading to ring-opened products.[5][7][8]

Caption: Key reactivity and degradation pathways for this compound.

Stability and Storage

Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for potential failure modes. For ethers, the primary failure mode is peroxide formation, which can lead to inconsistent reaction outcomes or severe safety incidents.

-

Storage Protocol: Store this compound in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon) in a cool, dark place.

-

Inhibitors: For long-term storage or use as a reagent in solution, consider the addition of an inhibitor like butylated hydroxytoluene (BHT) to scavenge free radicals and prevent peroxide formation.[9]

-

Peroxide Testing: Before use, especially if the material has been stored for an extended period, it is imperative to test for the presence of peroxides. This can be done using commercially available test strips or a potassium iodide (KI) solution in glacial acetic acid.[9] A positive test (yellow to brown color) indicates the presence of peroxides, and the material should be purified or disposed of properly.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, a hazard assessment can be made based on its constituent parts.

-

Hazards: The compound is classified as a combustible solid. The tetrahydrofuran moiety suggests potential hazards associated with the parent solvent, including flammability, the ability to form explosive peroxides, and possible respiratory and eye irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

This guide serves as a foundational resource for professionals working with this compound. By understanding its fundamental properties, synthesis, and stability, researchers can effectively and safely leverage this versatile molecule in their scientific endeavors.

References

-

Ashland. (2013-09-30) SAFETY DATA SHEET. [Link]

-

VWR. (2012-06-20) Material Safety Data Sheet. [Link]

-

PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

-

Canadian Journal of Chemistry. Syntheses of optically active 2-tetrahydrofuran derivatives. [Link]

- Google Patents. Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.

-

Request PDF. Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. [Link]

-

Canadian Journal of Chemistry. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

-

PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

Reddit. THF has an incredibly short shelf life when not stabilized. :/[Link]

-

Bartleby. Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran.... [Link]

-

Wiley Online Library. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

-

ResearchGate. (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

-

ResearchGate. (PDF) Synthesis of chiral tetrahydrofuran derivatives. [Link]

-

ACS Publications. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran.... [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

- 4. Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorbtions in… | bartleby [bartleby.com]

- 5. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Structure Elucidation of Tetrahydrofuran-2-carboxamide: An Integrated Spectroscopic Approach

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of tetrahydrofuran-2-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. The guide includes detailed experimental protocols, data interpretation strategies, and visual aids to clarify the logical connections between disparate datasets, culminating in the confirmed structure.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry due to its combination of a versatile cyclic ether and a primary amide functional group. As a chiral building block, its precise structural confirmation is paramount for ensuring the desired stereochemistry, reactivity, and ultimately, biological activity in downstream applications. The presence of multiple rotatable bonds and a stereocenter necessitates a robust, multi-faceted analytical strategy to prevent structural misassignment.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into complex connectivity, the foundational properties of the molecule—its mass and the nature of its chemical bonds—must be established.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the analyte. For this compound, the empirical formula is C₅H₉NO₂.[3]

-

Expected Molecular Ion (M⁺•): 115.13 g/mol [3]

Experimental Rationale: High-resolution mass spectrometry (HRMS) is the preferred technique. Its ability to provide a highly accurate mass measurement (typically to four or five decimal places) allows for the unequivocal determination of the molecular formula, distinguishing C₅H₉NO₂ from other potential isobaric combinations.

Fragmentation Analysis: The energetically unstable molecular ion will break into smaller, more stable fragments.[4] The fragmentation pattern provides corroborating evidence for the proposed structure. Key expected fragments for this compound include:

-

Loss of the Amide Group: A peak corresponding to the loss of •CONH₂ (44 Da), resulting in a fragment at m/z 71 (C₄H₇O⁺). This is often a dominant peak in the spectra of 2-substituted tetrahydrofurans.[5]

-

Ring Opening and Cleavage: Fragmentation of the tetrahydrofuran ring can also occur, though patterns can be complex.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.[6] For this compound, the spectrum is defined by the primary amide and the cyclic ether.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a baseline correction and peak picking on the resulting spectrum.

Data Interpretation: The key is to look for the confluence of peaks that define the molecule's functionality.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Causality & Interpretation |

| Primary Amide (N-H) | Symmetric & Asymmetric Stretch | ~3350 and ~3180 (two bands) | The presence of two distinct peaks in this region is a hallmark of a primary (-NH₂) amide.[6] |

| Alkyl (C-H) | Stretch | 2960–2850 | These absorptions confirm the presence of sp³ hybridized C-H bonds in the tetrahydrofuran ring.[7] |

| Amide Carbonyl (C=O) | Stretch (Amide I Band) | 1680–1630 | The C=O stretch in amides appears at a lower frequency than in ketones due to resonance with the nitrogen lone pair, which imparts single-bond character to the carbonyl.[8][9] |

| Primary Amide (N-H) | Bend (Scissoring) | 1640–1550 | This peak, often called the Amide II band, can sometimes overlap with the Amide I band but further confirms the primary amide group.[10] |

| Cyclic Ether (C-O-C) | Asymmetric Stretch | 1150–1050 | This strong absorption is characteristic of the C-O-C stretching vibration within the five-membered ether ring. |

The Core Framework: Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[11][12] A combination of 1D and 2D experiments is essential for a complete and validated assignment.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow, where each experiment builds upon the information provided by the last, leading to the final, confirmed structure.

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The Building Blocks

The first step is to acquire and analyze the standard 1D proton and carbon spectra. The molecule contains 5 distinct carbon environments and 7 distinct protons (assuming diastereotopic methylene protons).

(Note: Chemical shifts are solvent-dependent. The following are typical values in CDCl₃ or D₂O.)

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are critical for unambiguously connecting the atoms identified in the 1D spectra.[13][14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal to which it is attached. It is the definitive way to pair up the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups. Quaternary carbons (like the carbonyl carbon) will be absent from an HSQC spectrum.[16]

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[17] For this compound, a COSY spectrum would show a continuous correlation pathway from H2 ↔ H3a/H3b ↔ H4a/H4b ↔ H5a/H5b, tracing the backbone of the five-membered ring. The amide protons (NH₂) may or may not show correlations depending on the solvent and exchange rate.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.

Key HMBC Correlations for Validation:

-

H2 → C=O: The proton on the chiral center (C2) will show a correlation to the carbonyl carbon. This is the single most important correlation as it definitively links the carboxamide group to the 2-position of the ring.

-

H3 protons → C5: Correlations from the H3 protons to C5 across the ether oxygen are often weak or absent but can sometimes be observed.

-

H5 protons → C2: The protons on C5 will show a correlation to C2, confirming the ring structure.

-

NH₂ protons → C=O: The amide protons will show a strong two-bond correlation to the carbonyl carbon.

Data Synthesis and Final Confirmation

The table below summarizes the expected NMR data and the key correlations that validate the structure of this compound.

| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | ¹H Multiplicity | Key COSY Correlations | Key HMBC Correlations |

| C=O | ~174-176 | - | - | - | H2, NH₂ |

| C2 | ~75-77 | ~4.2-4.4 | dd | H3a, H3b | C4, C=O |

| C3 | ~28-30 | ~1.9-2.2 | m | H2, H4a, H4b | C2, C4, C5 |

| C4 | ~25-27 | ~1.9-2.1 | m | H3a, H3b, H5a, H5b | C2, C3, C5 |

| C5 | ~68-70 | ~3.8-4.0 | m | H4a, H4b | C3, C4 |

| NH₂ | - | ~6.5-7.5 | br s (2H) | - | C=O |

The following diagram visually summarizes the crucial NMR correlations that piece the molecular structure together.

Caption: Key 2D NMR correlations confirming the structure.

Conclusion: A Unified and Trustworthy Result

The structure elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of orthogonal spectroscopic data. Mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the required functional groups. A full suite of 1D and 2D NMR experiments then provides the definitive, atom-by-atom connectivity map. The cross-validation between these techniques provides an exceptionally high degree of confidence in the final assigned structure, a standard of rigor required in modern chemical and pharmaceutical research.

References

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

-

Dagaut, P., Karsenty, F., & Dayma, G. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Energy & Fuels, 26(4), 2130-2138. [Link]

-

ETH Zurich. Structure Elucidation by NMR Course Information. ETH Zurich NMR Service. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 455-463. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

The Royal Society of Chemistry. General methods - Supplementary Information. The Royal Society of Chemistry. [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions. Harvard University Department of Chemistry. [Link]

-

OChemPal. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

-

All 'bout Chemistry. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]

-

University of Calicut. The features of IR spectrum. University of Calicut. [Link]

Sources

- 1. smbstcollege.com [smbstcollege.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-(-)-四氢呋喃-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. rsc.org [rsc.org]

- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 15. m.youtube.com [m.youtube.com]

- 16. ekwan.github.io [ekwan.github.io]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tetrahydrofuran-2-carboxamide: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Tetrahydrofuran-2-carboxamide, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. Understanding the precise spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by comparative data from related structures.

Molecular Structure and its Spectroscopic Implications

This compound possesses a saturated five-membered ether ring with a primary amide substituent at the C2 position. This structure dictates a unique spectroscopic fingerprint. The chirality at the C2 position can also influence the spectral data, particularly in chiral environments. The molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the tetrahydrofuran ring and the amide group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and amide functionalities.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 4.1 - 4.3 | dd | ~8, 6 |

| H5α, H5β | 3.8 - 4.0 | m | - |

| H3α, H3β, H4α, H4β | 1.8 - 2.2 | m | - |

| -NH₂ | 5.5 - 7.5 | br s | - |

-

Rationale: The H2 proton, being adjacent to both the ring oxygen and the electron-withdrawing carboxamide group, is expected to be the most deshielded of the ring protons. The protons on C5 (H5α and H5β), adjacent to the ether oxygen, will also be deshielded compared to the protons on C3 and C4. The protons on C3 and C4 will likely appear as a complex multiplet in the aliphatic region. The amide protons (-NH₂) are expected to be broad singlets and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C2 | 75 - 80 |

| C5 | 68 - 72 |

| C3, C4 | 25 - 35 |

-

Rationale: The carbonyl carbon of the amide group is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen. The C2 carbon, attached to both the ring oxygen and the amide group, will be significantly deshielded. The C5 carbon, adjacent to the ether oxygen, will also be deshielded relative to the C3 and C4 carbons, which are expected in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amide and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (Amide II band) |

| ~1100 | Strong | C-O-C stretching (ether) |

-

Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands and the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands. The strong absorption around 1100 cm⁻¹ is indicative of the C-O-C stretching vibration of the tetrahydrofuran ring.[1][2][3]

Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

-

Molecular Ion (M⁺): The molecular ion peak for this compound is expected at an m/z of 115, corresponding to its molecular weight.

-

Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of the amide group: Cleavage of the C2-C(O)NH₂ bond could lead to a fragment corresponding to the tetrahydrofuryl cation at m/z 71.

-

Loss of CONH₂: A fragment at m/z 71 could also arise from the loss of the entire carboxamide radical.

-

Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo alpha-cleavage adjacent to the oxygen atom, leading to a variety of smaller fragments. A common fragmentation for ethers is the loss of an alkene.

-

McLafferty Rearrangement: While less common for cyclic systems, a rearrangement involving the amide group could potentially occur.

-

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the amide protons.[4][5][6]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) if it is a solid. If it is soluble, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used in a liquid cell. Attenuated Total Reflectance (ATR) is also a common technique for solid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provide a robust framework for its unequivocal identification and characterization. The combination of NMR, IR, and MS techniques offers complementary information that, when integrated, allows for a complete structural assignment. This guide serves as a valuable resource for scientists engaged in research and development where this important molecular entity is involved.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000246). Retrieved from [Link]

-

Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Russian Journal of Organic Chemistry, 48(3), 413-423. Retrieved from [Link]

-

Bartleby. (2020). Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran.... Retrieved from [Link]

-

ResearchGate. (n.d.). The upfield part of the ¹H NMR spectrum of THF (1a) (a) and THF-2-¹³C (1b) (b). Retrieved from [Link]

-

Chemdad. (n.d.). (s)-(-)-tetrahydrofuran-2-carboxylic acid amide. Retrieved from [Link]

-

Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

-

NIST. (n.d.). 2-Furoic acid, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

Sharma, I., & Sharma, H. K. (2014). Spectroscopic investigation of the reaction product of tetrathiazyldihydridofluoride (S4N4H2F2) with Cd(II) Chloride. Bulletin of Pure & Applied Sciences-Chemistry, 33(1), 29-34. Retrieved from [Link]

-

Agilent. (n.d.). Using Tetrahydrofuran (THF) with LC/MS. Retrieved from [Link]

-

Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531-536. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlaid IR spectra in THF of 1 revealing the shifts in the carbonyl.... Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-. Retrieved from [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Russian Journal of Organic Chemistry, 48(3), 413-423. Retrieved from [Link]

Sources

- 1. Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorbtions in… | bartleby [bartleby.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Furoic acid, tetrahydro [webbook.nist.gov]

- 4. chem.washington.edu [chem.washington.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. agilent.com [agilent.com]

An In-Depth Technical Guide to Tetrahydrofuran-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-2-carboxamide, a saturated heterocyclic amide, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural motif, featuring a five-membered tetrahydrofuran ring, is a common scaffold in a variety of biologically active compounds and approved pharmaceuticals[1]. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its pivotal role as a versatile building block in the synthesis of complex molecular architectures for therapeutic applications.

This document will delve into both the racemic mixture and the stereospecific (S)-enantiomer, offering insights into their distinct characteristics and applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound exists as a racemic mixture and as individual enantiomers. The accurate identification and characterization of these forms are crucial for their application in stereospecific synthesis and pharmacological studies.

Key Identifiers:

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Racemic this compound | 91470-28-9[2] | C₅H₉NO₂ | 115.13 |

| (S)-(-)-Tetrahydrofuran-2-carboxamide | 498573-81-2[3] | C₅H₉NO₂ | 115.13[3] |

Physicochemical Properties of (S)-(-)-Tetrahydrofuran-2-carboxamide:

| Property | Value | Reference |

| Melting Point | 82-86 °C (lit.) | [3] |

| Optical Activity ([α]20/D) | -75° (c = 1 in H₂O) | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This process involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. The following protocol outlines a general and reliable method for this transformation.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)

-

Ammonium hydroxide solution (28-30%) or Ammonia gas

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous THF (5-10 mL per gram of acid) in a round-bottom flask, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ gas ceases. The completion of the acyl imidazole formation can be monitored by thin-layer chromatography (TLC). This method is often preferred due to its mild reaction conditions.

-

-

Amidation:

-

Cool the reaction mixture containing the activated carboxylic acid to 0 °C using an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (3-5 eq) to the cooled mixture. Alternatively, ammonia gas can be bubbled through the solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the activated intermediate.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | - NH₂ protons: Broad singlet around δ 5.5-7.5 ppm. - H2 proton (on the carbon bearing the amide): Multiplet around δ 4.0-4.5 ppm. - Ring protons (H3, H4, H5): Complex multiplets in the upfield region, typically between δ 1.5-4.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the downfield region, approximately δ 170-175 ppm. - C2 carbon (attached to the amide and oxygen): Signal around δ 70-75 ppm. - Ring carbons (C3, C4, C5): Signals in the aliphatic region, typically between δ 25-70 ppm. |

| IR (Infrared) Spectroscopy | - N-H stretching: Two bands in the region of 3100-3400 cm⁻¹ (primary amide). - C=O stretching (Amide I band): Strong absorption around 1640-1680 cm⁻¹. - N-H bending (Amide II band): Absorption around 1590-1650 cm⁻¹. - C-O-C stretching (ether linkage): Strong absorption around 1050-1150 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 115.0633 (for C₅H₉NO₂). - Common Fragmentation Patterns: Loss of the amide group (-NH₂) and fragmentation of the tetrahydrofuran ring. |

Applications in Drug Discovery and Development

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs[1]. The chiral nature of the 2-substituted tetrahydrofuran ring makes it a particularly valuable building block for creating stereochemically defined molecules, which is often critical for drug efficacy and safety[8].

This compound, as a derivative of Tetrahydrofuran-2-carboxylic acid, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The corresponding carboxylic acid, particularly the (R)-enantiomer, is a crucial component in the synthesis of:

-

β-Lactam Antibiotics: It is a key intermediate in the production of antibiotics like Faropenem sodium. The specific stereochemistry of the tetrahydrofuran ring is essential for the antibiotic's ability to inhibit bacterial cell wall synthesis[8].

-

Antiviral Medications: It plays a role in the synthesis of antiviral drugs such as Baloxavir Marboxil, used for treating influenza[8].

The carboxamide functional group of this compound offers a versatile handle for further chemical modifications. It can be readily converted to other functional groups, such as nitriles or amines, or used directly to form larger molecules through amide bond coupling reactions. This versatility makes it an attractive starting material for the construction of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical role of a drug candidate derived from this compound in modulating a cellular signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway by a drug candidate.

Safety and Handling

Potential Hazards:

-

Irritation: May cause skin, eye, and respiratory tract irritation[12].

-

Harmful if Swallowed: Oral ingestion may be harmful[11].

-

Combustibility: As a solid organic compound, it is expected to be combustible.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[3].

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Handling: Avoid creating dust. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from the corresponding carboxylic acid, coupled with the proven importance of the tetrahydrofuran scaffold in medicinal chemistry, makes it a compound of high interest. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into the specific biological activities of derivatives of this compound is warranted and holds the potential to yield novel therapeutic agents.

References

-

Rojas-Aguirre, Y., et al. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]

-

Capot Chemical. MSDS of (S)-Tetrahydrofuran-2-carboxamide. [Link]

-

Angene Chemical. Safety Data Sheet. (2024-11-19). [Link]

-

Redox. Safety Data Sheet Tetrahydrofuran Revision 5, Date 04 Aug 2023. (2025-09-23). [Link]

-

Carl ROTH. Tetrahydrofuran - Safety Data Sheet. [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. [Link]

-

ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

-

Bartleby. Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran.... (2020-10-18). [Link]

-

NIST. Tetrahydrofuran. [Link]

-

NIST. Tetrahydrofuran. [Link]

-

PubChem. Tetrahydrofuran. [Link]

-

R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025-07-30). [Link]

-

Chemdad. (s)-(-)-tetrahydrofuran-2-carboxylic acid amide. [Link]

-

CP Lab Safety. (S)-Tetrahydrofuran-2-carboxamide, 95% Purity.... [Link]

-

SpectraBase. 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. Tetrahydrofuran [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. capotchem.com [capotchem.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorbtions in… | bartleby [bartleby.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrofuran(109-99-9) IR Spectrum [chemicalbook.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

- 9. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE | 498573-81-2 [chemicalbook.com]

- 10. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Solubility Profile of Tetrahydrofuran-2-carboxamide

This guide provides a comprehensive technical overview of the solubility profile of Tetrahydrofuran-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental insights to deliver a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary

This compound is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring and a primary carboxamide functional group. Its molecular structure, combining a polar ether moiety and a hydrogen-bonding-capable amide group, dictates a nuanced solubility profile. This guide elucidates the expected solubility in aqueous and organic solvents, explores the influence of temperature and pH, and provides robust experimental protocols for empirical solubility determination. Understanding these characteristics is paramount for applications ranging from synthetic chemistry to pharmaceutical formulation, where bioavailability and process efficiency are critical.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (Molar Mass: 115.13 g/mol ) possesses key features that govern its interaction with various solvents.

-

Tetrahydrofuran (THF) Ring: The cyclic ether component introduces polarity due to the oxygen heteroatom and allows for hydrogen bond acceptance. The THF moiety itself is water-miscible.[1][2]

-

Primary Carboxamide Group (-CONH₂): This functional group is highly polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3][4] The presence of this group significantly contributes to its solubility in polar protic solvents.

-

Chirality: The molecule exists as enantiomers. The (S)-(-) enantiomer is a solid with a melting point of 82-86 °C.

Table 1: Key Physicochemical Properties of (S)-(-)-Tetrahydrofuran-2-carboxamide

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Melting Point | 82-86 °C | |

| Appearance | Solid | |

| Chirality | Exists as (S) and (R) enantiomers |

Solubility Profile: A Comprehensive Analysis

While extensive quantitative solubility data for this compound is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on its structural features and established principles of organic chemistry.

Aqueous Solubility

This compound is expected to be readily soluble in water. This is supported by the general rule that amides with five or fewer carbon atoms are water-soluble.[5] The molecule's ability to form multiple hydrogen bonds with water, through both the amide group and the ether oxygen, facilitates its dissolution. Furthermore, supplier data for (S)-(-)-Tetrahydrofuran-2-carboxamide specifies its optical activity at a concentration of 1 g in water, indicating a solubility of at least 10 g/L.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated in these solvents due to their ability to engage in hydrogen bonding with the carboxamide group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amide.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the carboxamide group and the ether linkage are not well-solvated by non-polar solvents.

Table 2: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble (≥ 10 g/L) | Hydrogen bonding with amide and ether groups.[5] |

| Ethanol | Highly Soluble | Strong hydrogen bonding interactions. | |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |

| Dichloromethane | Moderately Soluble | Can interact with the polar regions of the molecule. | |

| Non-Polar | Hexane | Sparingly Soluble / Insoluble | Mismatch in polarity. |

graph SolubilityProfile { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes THFC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolarProtic [label="Polar Protic\n(e.g., Water, Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PolarAprotic [label="Polar Aprotic\n(e.g., Acetone, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; NonPolar [label="Non-Polar\n(e.g., Hexane)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges THFC -> PolarProtic [label="High Solubility\n(H-Bonding)"]; THFC -> PolarAprotic [label="Good Solubility\n(Dipole-Dipole)"]; THFC -> NonPolar [label="Low Solubility\n(Polarity Mismatch)"]; }

Caption: Predicted solubility of this compound.

Influence of Environmental Factors

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution. The extent of this effect is dependent on the enthalpy of solution. For amides, elevated temperatures generally enhance the rate and extent of dissolution.[3] However, it is crucial to consider the thermal stability of the compound, as prolonged exposure to high temperatures could lead to degradation.

Effect of pH

The solubility of this compound is not expected to be significantly affected by pH within a moderate range (pH 3-10). As a primary amide, it is a very weak base and an even weaker acid. Therefore, it will not readily protonate or deprotonate in aqueous solutions of varying pH. However, at extreme pH values (highly acidic or highly basic), hydrolysis of the amide bond to the corresponding carboxylic acid and ammonia can occur, particularly at elevated temperatures.[6] This chemical transformation would, in turn, alter the solubility profile of the species in solution.

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for this purpose.

Shake-Flask Method (OECD Guideline 105)

This is a standard and widely accepted method for determining the water solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.

-

Phase Separation: Allow the solution to stand at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully extract a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Caption: Workflow for experimental solubility determination.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility. These models typically use the compound's 2D structure to predict properties like logS (the logarithm of the aqueous solubility). Various algorithms, such as those based on quantitative structure-property relationships (QSPR), can be employed. While these predictions are valuable for initial screening, they should be confirmed experimentally for critical applications.

Conclusion

This compound exhibits a solubility profile dominated by its polar functional groups. It is predicted to be soluble in water and other polar solvents, with limited solubility in non-polar media. The solubility is likely to increase with temperature, while being relatively insensitive to pH changes under moderate conditions. For precise applications, especially in drug development and formulation, the experimental determination of its solubility in relevant solvent systems is strongly recommended. This guide provides the foundational knowledge and practical protocols to effectively characterize and utilize the solubility properties of this versatile compound.

References

-

MDPI. Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

-

Chemistry LibreTexts. 3.4: Physical Properties of Amides. [Link]

-

Chemistry Stack Exchange. Solubility of Amides. [Link]

-

PubMed Central. Temperature dependence of water interactions with the amide carbonyls of α-helices. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Science Ready. Amides - Organic Chemistry. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

ResearchGate. Studying of Applications of Normal and Cyclic Amides Compounds. [Link]

-

PubMed. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]

-

The Royal Society of Chemistry. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. [Link]

-

Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]

-

Alchem.Pharmtech. CAS 91470-28-9 | this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Tetrahydrofuran. [Link]

-

Science.gov. tetrahydrofuran thf solvent: Topics by Science.gov. [Link]

-

Quora. Why is tetrahydrofuran soluble in water?. [Link]

-

The Organic Chemistry Portal. Tetrahydrofuran (THF) - Common Organic Chemistry. [Link]

-

National Institute of Standards and Technology. Tetrahydrofuran - the NIST WebBook. [Link]

-

ResearchGate. Solubility (mg/ml) of different solutes at room temperature for THF and.... [Link]

-

PubMed Central. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. [Link]

-

ResearchGate. ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry | Request PDF. [Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. solventis.net [solventis.net]

- 3. Tetrahydro-2-furancarboxaldehyde | C5H8O2 | CID 24354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Oxolane-2-carboxamide | C5H9NO2 | CID 3544692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-tetrahydrofuran-2-carbaldehyde | C5H8O2 | CID 12664773 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Degradation Pathways of Tetrahydrofuran-2-carboxamide

Executive Summary

In the landscape of pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount to ensuring the safety, efficacy, and quality of the final drug product.[1] This technical guide provides an in-depth analysis of the stability and potential degradation pathways of Tetrahydrofuran-2-carboxamide, a heterocyclic compound featuring a saturated furan ring and a primary amide functional group. While this specific molecule may serve as a key intermediate or a structural motif in various active pharmaceutical ingredients (APIs), its inherent stability profile has not been extensively documented in publicly available literature.

This document, therefore, leverages first-principles chemical knowledge and established methodologies in forced degradation to construct a predictive framework for its behavior under various stress conditions.[2] We will explore the principal degradation mechanisms, including hydrolysis, oxidation, and thermal stress, by examining the known reactivities of the tetrahydrofuran ring and the carboxamide moiety. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting a comprehensive forced degradation study, complete with the analytical strategies required to develop a robust, stability-indicating method. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to anticipate stability challenges, design stable formulations, and meet rigorous regulatory expectations.[3][4]

Introduction to this compound

This compound is an organic molecule characterized by a five-membered saturated ether ring (tetrahydrofuran, THF) substituted at the 2-position with a carboxamide group (-CONH₂). The structure combines the chemical properties of a cyclic ether with those of a primary amide.

-

Structure:

-

Physicochemical Properties (Predicted):

-

Appearance: Likely a white to off-white crystalline solid at room temperature.

-

Solubility: Expected to have good solubility in water and polar organic solvents due to the presence of the amide and ether functionalities, which can act as hydrogen bond donors and acceptors.

-

Reactivity: The molecule possesses two primary sites of chemical reactivity: the electrophilic carbonyl carbon of the amide and the THF ring, which is susceptible to oxidation, particularly at the carbons adjacent to the ether oxygen.

-

The tetrahydrofuran scaffold is a prevalent feature in a multitude of natural products and biologically active molecules, prized for its ability to engage in hydrogen bonding and its favorable metabolic profile.[5] The amide group is a cornerstone of peptide chemistry and is present in countless drug molecules. Understanding the stability of a molecule combining these two features is critical for its potential application in drug discovery and development.

The Framework of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation.[2] These studies are a regulatory requirement and serve several crucial purposes:

-

Pathway Elucidation: To identify the likely degradation products and establish the primary degradation pathways.[2][4]

-

Method Development: To generate degradants and demonstrate the specificity of stability-indicating analytical methods. A stability-indicating method is capable of separating the intact drug from its degradation products, ensuring accurate quantification.[3]

-

Formulation and Packaging Development: Knowledge of a molecule's sensitivity to factors like pH, light, and oxygen informs the development of stable formulations and the selection of appropriate packaging.[6][7]

-

Intrinsic Stability Assessment: To reveal the inherent chemical stability of the molecule in the absence of formulation excipients.[8]